molecular formula C12H12N2O4S2 B1681065 SPDP CAS No. 68181-17-9

SPDP

Cat. No.: B1681065
CAS No.: 68181-17-9
M. Wt: 312.4 g/mol
InChI Key: JWDFQMWEFLOOED-UHFFFAOYSA-N
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Description

SPDP is a heterobifunctional crosslinker that enables the covalent linking of two target groups. It contains a succinimidyl ester that reacts with primary amines and a pyridyldithiol group that can form disulfide bonds with thiols after mild reduction . This compound is widely used in biochemical research for protein labeling and crosslinking applications.

Mechanism of Action

Target of Action

SPDP primarily targets primary amines and thiol groups in biomolecules . The primary amines are usually present in lysine residues of proteins, while the thiol groups are found in cysteine residues .

Mode of Action

this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond, introducing the pyridyldithiol group into the protein . After mild reduction, the pyridyldithiol group can form a disulfide bond with other thiols .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is protein crosslinking. By forming covalent bonds between different proteins or different sites within the same protein, this compound can alter the spatial relationships and interactions within and between biomolecules .

Result of Action

The result of this compound action is the formation of covalently linked biomolecules. This can be used to create antibody-enzyme conjugates, attach antigens to carrier proteins, or prepare immunotoxins . The disulfide bonds formed by this compound are cleavable, allowing for the separation of crosslinked products if necessary .

Action Environment

The action of this compound can be influenced by several environmental factors. Its reactivity with amines is optimal at pH 7.5 . The disulfide bonds it forms can be cleaved using reducing agents like DTT or TCEP at pH 8.5 . It is also membrane-permeable, allowing it to carry out crosslinking within cells .

Biochemical Analysis

Biochemical Properties

SPDP Crosslinker plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those containing primary amines and sulfhydryl groups . The compound forms stable amide bonds with lysine residues and other primary amines through its N-hydroxysuccinimide (NHS) ester reactive group . On the other end, the 2-pyridyldithio group of this compound Crosslinker reacts optimally with sulfhydryls, forming disulfide bonds .

Cellular Effects

The effects of this compound Crosslinker on cells are primarily related to its ability to form crosslinks among molecules. This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of antibody-drug conjugates (ADCs), this compound Crosslinker can facilitate the targeted delivery of drugs to specific cells .

Molecular Mechanism

The molecular mechanism of action of this compound Crosslinker involves its two reactive groups: the NHS ester and the 2-pyridyldithio group . The NHS ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryls to form disulfide bonds . These reactions allow this compound Crosslinker to bind biomolecules together, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound Crosslinker can change over time. The compound’s NHS ester reactive group is sensitive to pH, with the rate of reaction and degradation by hydrolysis increasing with increasing pH . The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

SPDP undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

SPDP is unique due to its heterobifunctional nature, allowing it to react with both amines and thiols. Similar compounds include:

These compounds share similar reactivity but differ in their spacer arm length and solubility, making this compound particularly versatile for various applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDFQMWEFLOOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218366
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68181-17-9
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
Source CAS Common Chemistry
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 68181-17-9
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione
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Record name N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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